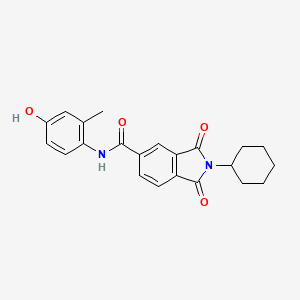
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the metabolic pathways of cancer cells, leading to their destruction.
Wirkmechanismus
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating energy in cells. Cancer cells rely heavily on the TCA cycle for their energy needs, and this compound disrupts this cycle, leading to the accumulation of toxic metabolites and ultimately, cell death. This compound also targets the pentose phosphate pathway, which is another metabolic pathway that is upregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. This compound has been shown to reduce tumor growth in animal models of cancer, and it has also been well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is potential for the development of combination therapies that include this compound and other anticancer drugs. Finally, further clinical trials are needed to fully evaluate the safety and efficacy of this compound in cancer treatment.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the metabolic pathways of cancer cells. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer drugs make it a valuable addition to cancer treatment. While there are some limitations to its use, further research is needed to fully evaluate its potential as a cancer therapy.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical and clinical studies for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-13-11-16(25)8-10-19(13)23-20(26)14-7-9-17-18(12-14)22(28)24(21(17)27)15-5-3-2-4-6-15/h7-12,15,25H,2-6H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQELFPEJGIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-indol-3-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4198872.png)
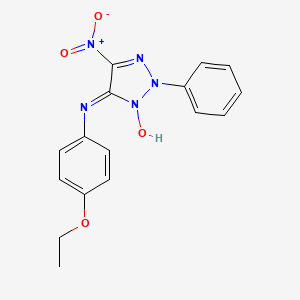

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4198902.png)
amine hydrochloride](/img/structure/B4198907.png)
![methyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4198908.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4198916.png)
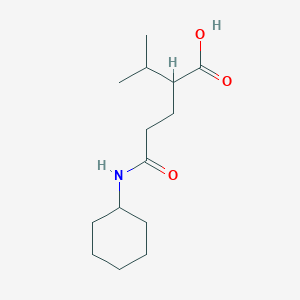

![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol](/img/structure/B4198937.png)
![4-chloro-N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4198938.png)
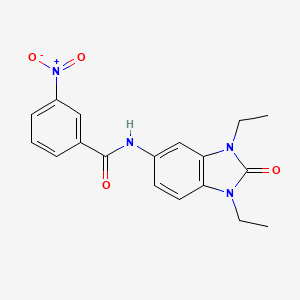
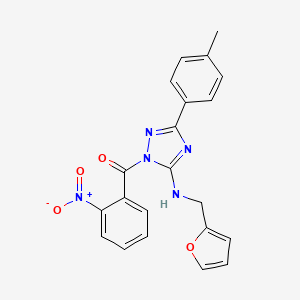
![12-(2-ethoxy-3-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4198952.png)